

A Comprehensive Review of Homoisoflavonoids from Ophiopogon Species: From Phytochemistry to Therapeutic Potential

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Compound of Interest						
Compound Name:	Methylophiopogonanone A					
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Ophiopogon, a member of the Asparagaceae family, has been a cornerstone of traditional medicine in East Asia for centuries. The tuberous roots of species such as Ophiopogon japonicus are particularly valued for their therapeutic properties, which are attributed to a rich diversity of bioactive secondary metabolites. Among these, homoisoflavonoids stand out as a unique class of phenolic compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive literature review of the homoisoflavonoids isolated from Ophiopogon species, with a focus on their phytochemistry, biological activities, and underlying mechanisms of action.

Phytochemistry of Homoisoflavonoids in Ophiopogon Species

Ophiopogon japonicus is the most extensively studied species within the genus and is a rich source of homoisoflavonoids.[1][2] These compounds are characterized by a C16 skeleton, with a C6-C3-C6 framework, distinguishing them from the more common flavonoids. To date, a multitude of homoisoflavonoids have been isolated and identified from the roots and tubers of Ophiopogon japonicus. These can be broadly categorized into homoisoflavanones, homoisoflavones, and other related structures.



Isolated Homoisoflavonoids from Ophiopogon japonicus

The following table summarizes a selection of homoisoflavonoids isolated from Ophiopogon japonicus, along with their structural information. Due to the dispersed nature of quantitative data such as yields and detailed spectroscopic information in the literature, this table represents a compilation from various sources. Researchers are encouraged to consult the primary literature for in-depth analytical data.



Compound Name	Molecular Formula	Molecular Weight	Key Structural Features	References
Methylophiopogo nanone A	C20H20O6	356.37	[3][4]	
Methylophiopogo nanone B	C20H22O6	358.39	[3][4]	
Ophiopogonanon e A	C19H18O6	342.34	[3]	_
Ophiopogonanon e C	C19H18O7	358.34	[5]	_
Ophiopogonanon e D	C19H20O7	360.36	[5]	_
Ophiopogonone C	C19H16O7	356.33	[5]	_
Ophiopogonanon e E	C18H16O6	328.32	[5][6]	_
Ophiopogonanon e F	C19H20O6	344.36	[5]	_
Ophiopogonone E	C18H14O6	326.30	[6]	_
Ophiopogonanon e H	C19H18O6	342.34	[6]	
5,7-dihydroxy-8- methoxy-6- methyl-3-(2'- hydroxy-4'- methoxybenzyl)c hroman-4-one	C20H20O7	372.37	[7]	
7-hydroxy-5,8- dimethoxy-6- methyl-3-(2'-	C21H22O7	386.40	[7]	-



hydroxy-4'- methoxybenzyl)c hroman-4-one				
5,7-dihydroxy- 6,8-dimethyl-3- (4'-hydroxy-3'- methoxybenzyl)c hroman-4-one	C20H20O6	356.37	[7]	
2,5,7-trihydroxy- 6,8-dimethyl-3- (3',4'- methylenedioxyb enzyl)chroman- 4-one	C20H18O7	370.35	Hemiacetal function at C-2	[7]
2,5,7-trihydroxy- 6,8-dimethyl-3- (4'- methoxybenzyl)c hroman-4-one	C20H20O6	356.37	Hemiacetal function at C-2	[7]

Biological Activities and Therapeutic Potential

Homoisoflavonoids from Ophiopogon species have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. The primary therapeutic areas of interest include anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several homoisoflavonoids from Ophiopogon japonicus have been shown to possess potent anti-inflammatory properties.[6][8] For instance, a study on the new compound 4'-O-Demethylophiopogonanone E demonstrated its ability to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1 β and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[9]



The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key signaling pathways. Evidence suggests that some homoisoflavonoids can inhibit the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] Furthermore, while direct evidence for homoisoflavonoids from Ophiopogon is still emerging, other compounds from this plant, such as the steroidal saponin Ophiopogonin D, have been shown to inhibit the Nuclear Factor-kappa B (NF-kB) signaling pathway, a central regulator of inflammation.[10] Given the crucial role of NF-kB in inflammation, it is plausible that homoisoflavonoids also exert their anti-inflammatory effects through this pathway.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. Homoisoflavonoids from Ophiopogon japonicus have been identified as potent antioxidants.[3] [11]

Studies have shown that extracts rich in homoisoflavonoids, as well as isolated compounds like **methylophiopogonanone** A and methylophiopogonanone B, exhibit significant free radical scavenging activity.[3][11] The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

Other Pharmacological Activities

Beyond their anti-inflammatory and antioxidant properties, homoisoflavonoids from Ophiopogon have been investigated for other potential therapeutic applications. For example, **methylophiopogonanone A** has been shown to alleviate high-fat diet-induced hyperlipidemia in rats.[12] Some homoisoflavonoids have also been reported to have anti-cancer properties.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of homoisoflavonoids from Ophiopogon species. For detailed, step-by-step protocols, it is essential to refer to the specific publications cited.



Isolation and Purification of Homoisoflavonoids

A general workflow for the isolation and purification of homoisoflavonoids from Ophiopogon japonicus is as follows:

- Extraction: The dried and powdered tuberous roots are typically extracted with organic solvents such as ethanol or methanol.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to yield fractions with different chemical profiles.
- Chromatographic Separation: The homoisoflavonoid-rich fractions (often the ethyl acetate fraction) are further purified using a combination of chromatographic techniques, including:
 - Silica Gel Column Chromatography: A widely used technique for the initial separation of compounds based on polarity.
 - Sephadex LH-20 Column Chromatography: Effective for separating compounds based on their molecular size and polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of individual compounds.

Structural Elucidation

The structures of isolated homoisoflavonoids are determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI-MS) are commonly used.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the molecule.[5][7][8]



- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the chromophoric system of the molecule.[3]

In Vitro Anti-inflammatory Assays

- Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.
- Induction of Inflammation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Production: Measured using the Griess reagent.
 - \circ Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
- Western Blot Analysis: Used to determine the expression levels of key proteins in inflammatory signaling pathways (e.g., phosphorylated forms of NF-κB, IκBα, MAPKs).

In Vitro Antioxidant Assays

Several methods are used to evaluate the antioxidant capacity of homoisoflavonoids:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[3]
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 Measures the ability of the compound to scavenge the ABTS radical cation.[3]
- Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]



 Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: Measures the ability of the compound to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of homoisoflavonoids from Ophiopogon species.

Experimental Workflow for Isolation and Bioactivity Screening



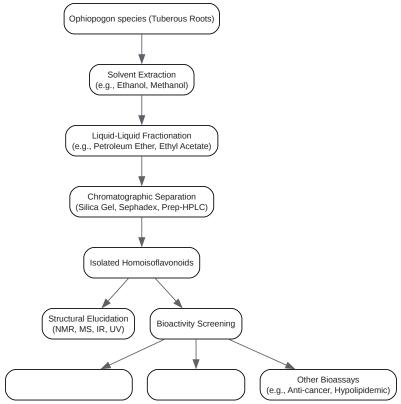


Figure 1. General experimental workflow for the isolation and bioactivity screening of homoisoflavonoids from Ophiopogon species.

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Caption: General workflow for isolating and screening homoisoflavonoids.

Postulated Anti-inflammatory Signaling Pathways



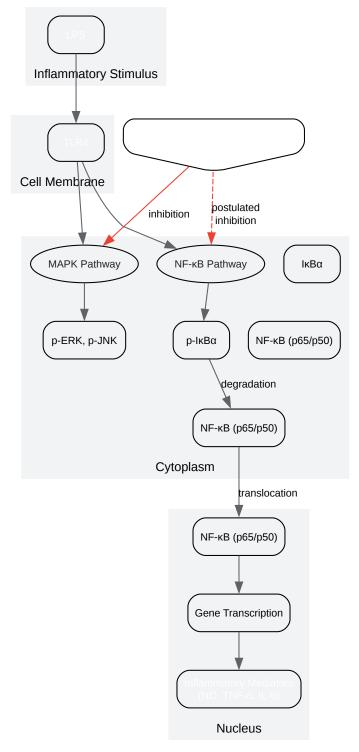


Figure 2. Postulated anti-inflammatory signaling pathways modulated by Ophiopogon homoisoflavonoids.

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Caption: Postulated anti-inflammatory pathways modulated by homoisoflavonoids.



Conclusion and Future Directions

The homoisoflavonoids from Ophiopogon species, particularly Ophiopogon japonicus, represent a promising class of natural products with significant therapeutic potential. Their well-documented anti-inflammatory and antioxidant activities, coupled with emerging evidence for other pharmacological effects, make them attractive candidates for further investigation in drug discovery and development.

Future research should focus on several key areas:

- Comprehensive Phytochemical Profiling: While numerous homoisoflavonoids have been identified, a systematic and quantitative analysis of their distribution across different Ophiopogon species and geographical locations is still needed.
- Mechanism of Action Studies: Further research is required to fully elucidate the molecular mechanisms underlying the biological activities of these compounds, including the identification of their specific cellular targets and signaling pathways.
- In Vivo Efficacy and Safety: While in vitro studies have shown promising results, more
 extensive in vivo studies in relevant animal models are necessary to evaluate the efficacy,
 pharmacokinetics, and safety of these compounds.
- Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of homoisoflavonoids and their biological activity will be crucial for the rational design of more potent and selective analogues.

In conclusion, the rich chemical diversity of homoisoflavonoids in Ophiopogon species offers a valuable resource for the discovery of new therapeutic agents. A multidisciplinary approach, combining phytochemistry, pharmacology, and medicinal chemistry, will be essential to unlock the full therapeutic potential of these fascinating natural products.

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